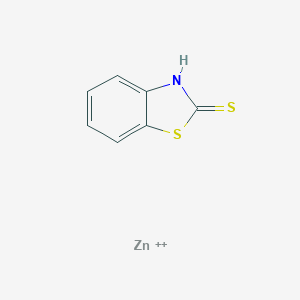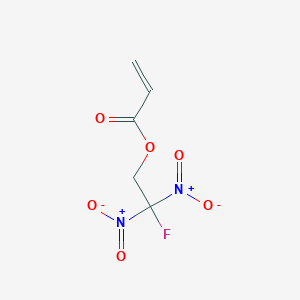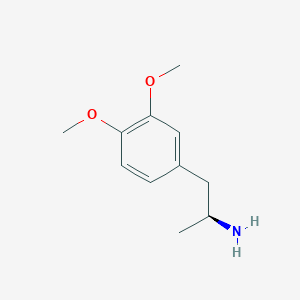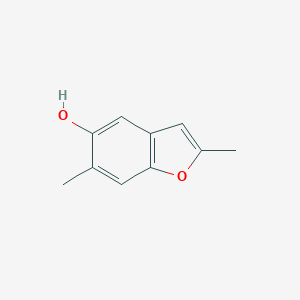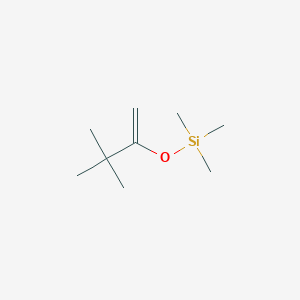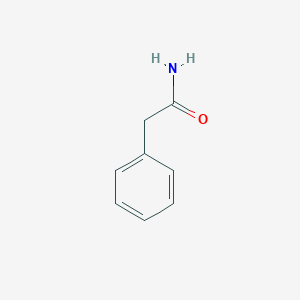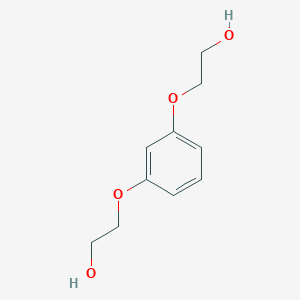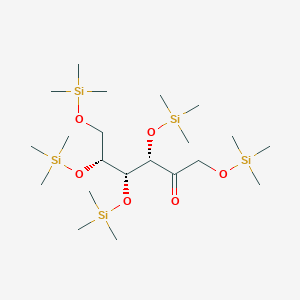
1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose: D-Fructose, 1,3,4,5,6-pentakis-O-(trimethylsilyl)- , is a derivative of D-fructose where the hydroxyl groups are replaced by trimethylsilyl groups. This modification enhances the compound’s volatility and stability, making it suitable for various analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose involves the reaction of D-fructose with trimethylsilyl chloride in the presence of a base, such as pyridine. The reaction typically proceeds under mild conditions, with the trimethylsilyl groups attaching to the hydroxyl groups of D-fructose .
Industrial Production Methods: While the industrial production of this compound is not as widespread as other compounds, it can be synthesized on a larger scale using similar methods as in the laboratory. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose primarily undergoes substitution reactions due to the presence of trimethylsilyl groups. These groups can be replaced by other functional groups under appropriate conditions .
Common Reagents and Conditions:
Substitution Reactions: Trimethylsilyl groups can be replaced by hydroxyl groups using acidic conditions or by other silyl groups using different silylating agents.
Oxidation and Reduction: While this compound is less reactive towards oxidation and reduction due to the protective silyl groups, it can still undergo these reactions under specific conditions.
Major Products: The major products of these reactions depend on the reagents and conditions used. For example, de-silylation under acidic conditions will yield D-fructose .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose is widely used in analytical chemistry, particularly in GC-MS, due to its enhanced volatility and stability. It serves as a standard for the quantification of sugars and other carbohydrates .
Biology and Medicine: In biological research, this compound is used to study metabolic pathways involving fructose. Its derivatives are also used in the analysis of metabolic disorders .
Industry: In the food industry, this compound can be used to analyze the sugar content in various products. It is also used in the quality control of pharmaceuticals and other products containing sugars .
Wirkmechanismus
The mechanism of action of 1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose primarily involves its role as a derivatizing agent in analytical techniques. The trimethylsilyl groups enhance the compound’s volatility, making it easier to analyze using GC-MS. The molecular targets and pathways involved are primarily related to its interaction with analytical instruments and the enhancement of signal detection .
Vergleich Mit ähnlichen Verbindungen
- TMS D-glucose
- TMS D-psicose
- TMS D-tagatose
- TMS D-sorbose
Comparison: 1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose is unique due to its specific structure and the position of the trimethylsilyl groups. Compared to TMS D-glucose and other similar compounds, this compound offers distinct advantages in terms of volatility and stability, making it particularly useful in GC-MS analysis .
Eigenschaften
CAS-Nummer |
19126-98-8 |
|---|---|
Molekularformel |
C21H52O6Si5 |
Molekulargewicht |
541.1 g/mol |
IUPAC-Name |
(3S,4R,5R)-1,3,4,5,6-pentakis(trimethylsilyloxy)hexan-2-one |
InChI |
InChI=1S/C21H52O6Si5/c1-28(2,3)23-16-18(22)20(26-31(10,11)12)21(27-32(13,14)15)19(25-30(7,8)9)17-24-29(4,5)6/h19-21H,16-17H2,1-15H3/t19-,20-,21-/m1/s1 |
InChI-Schlüssel |
LDUCAYFXHYLHLP-NJDAHSKKSA-N |
SMILES |
C[Si](C)(C)OCC(C(C(C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Isomerische SMILES |
C[Si](C)(C)OC[C@H]([C@H]([C@@H](C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)OCC(C(C(C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



